molecular formula C9H13BrN2O2S B13932221 5-Bromo-N-(tert-butyl)pyridine-2-sulfonamide

5-Bromo-N-(tert-butyl)pyridine-2-sulfonamide

Cat. No.: B13932221
M. Wt: 293.18 g/mol
InChI Key: VTXARGFXHQEHJS-UHFFFAOYSA-N
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Description

5-Bromo-N-(tert-butyl)pyridine-2-sulfonamide is an organic compound with the molecular formula C9H12BrN2O2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(tert-butyl)pyridine-2-sulfonamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Continuous flow processes are often employed to ensure consistent quality and yield .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 5-Bromo-N-(tert-butyl)pyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The bromine atom can participate in halogen bonding, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-(tert-butyl)pyridine-2-sulfonamide is unique due to the presence of both the bromine and sulfonamide groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various applications .

Properties

Molecular Formula

C9H13BrN2O2S

Molecular Weight

293.18 g/mol

IUPAC Name

5-bromo-N-tert-butylpyridine-2-sulfonamide

InChI

InChI=1S/C9H13BrN2O2S/c1-9(2,3)12-15(13,14)8-5-4-7(10)6-11-8/h4-6,12H,1-3H3

InChI Key

VTXARGFXHQEHJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=NC=C(C=C1)Br

Origin of Product

United States

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